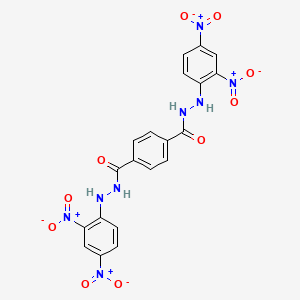
1-N',4-N'-bis(2,4-dinitrophenyl)benzene-1,4-dicarbohydrazide
Overview
Description
1-N’,4-N’-bis(2,4-dinitrophenyl)benzene-1,4-dicarbohydrazide is a complex organic compound with the molecular formula C18H12N6O8 It is characterized by the presence of two dinitrophenyl groups attached to a benzene ring through carbohydrazide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N’,4-N’-bis(2,4-dinitrophenyl)benzene-1,4-dicarbohydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with terephthaloyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-N’,4-N’-bis(2,4-dinitrophenyl)benzene-1,4-dicarbohydrazide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Solvents: Dichloromethane, chloroform, ethanol.
Major Products Formed
Reduction: Formation of 1-N’,4-N’-bis(2,4-diaminophenyl)benzene-1,4-dicarbohydrazide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Oxidation: Formation of azide derivatives.
Scientific Research Applications
1-N’,4-N’-bis(2,4-dinitrophenyl)benzene-1,4-dicarbohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties[][3].
Mechanism of Action
The mechanism of action of 1-N’,4-N’-bis(2,4-dinitrophenyl)benzene-1,4-dicarbohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The dinitrophenyl groups play a crucial role in this interaction by forming strong hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium: Similar in structure but contains bipyridinium instead of benzene.
1,4-bis(2,4-dinitrophenyl)benzene: Lacks the carbohydrazide linkages.
1,4-bis(2,4-dinitrophenyl)hydrazine: Contains hydrazine instead of carbohydrazide.
Uniqueness
Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research .
Properties
IUPAC Name |
1-N',4-N'-bis(2,4-dinitrophenyl)benzene-1,4-dicarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N8O10/c29-19(23-21-15-7-5-13(25(31)32)9-17(15)27(35)36)11-1-2-12(4-3-11)20(30)24-22-16-8-6-14(26(33)34)10-18(16)28(37)38/h1-10,21-22H,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFZNFCIARIOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N8O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-cyclohexylacetamide](/img/structure/B3478725.png)
![2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3478728.png)
![N-(2-ethoxyphenyl)-2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3478735.png)
![5-(4-fluorophenyl)-N-[4-(4-morpholinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3478746.png)
![5-(4-fluorophenyl)-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3478751.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B3478766.png)
![2,2'-[{5-[(4-nitrobenzoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B3478774.png)
![2-NITRO-N-{4-[({2-[4-({4-[(2-NITROBENZOYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-6-YL}AMINO)CARBONYL]PHENYL}BENZAMIDE](/img/structure/B3478782.png)
![1,7-bis(2,4-dinitrophenyl)-N,N'-bis(2-phenylethyl)-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyrazine-3,5-dicarboxamide](/img/structure/B3478790.png)
![2-{2-[(2-chlorophenyl)amino]vinyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B3478803.png)
![2-phenyl-6-(propylthio)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3478809.png)


